
Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
説明
Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a chemical compound with the CAS Number: 14028-68-3. Its molecular weight is 279.34 and its IUPAC name is ethyl (6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a boiling point of 391.202°C at 760 mmHg. It appears as a solid under normal conditions. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Application in Synthesis of More Complex Isoquinolines and Quinolizidines
- Summary of the Application: This compound has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .
Application in Preparation of Elacridar
Application in Synthesis of Chiral Tetrahydroisoquinoline Derivatives
- Summary of the Application: This compound has been used in the synthesis of chiral tetrahydroisoquinoline derivatives .
- Results or Outcomes: The results or outcomes would also depend on the specific synthesis being performed. The synthesized chiral tetrahydroisoquinoline derivatives could potentially be used in various applications, such as medicinal chemistry .
Application in Preparation of Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors
- Summary of the Application: This compound is an intermediate for the preparation of influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
- Results or Outcomes: The results or outcomes would also depend on the specific synthesis being performed. The synthesized inhibitors could potentially be used in the treatment of influenza .
Application in Synthesis of Chiral Tetrahydroisoquinoline Derivatives
- Summary of the Application: This compound has been used in the synthesis of chiral tetrahydroisoquinoline derivatives .
- Results or Outcomes: The results or outcomes would also depend on the specific synthesis being performed. The synthesized chiral tetrahydroisoquinoline derivatives could potentially be used in various applications, such as medicinal chemistry .
Application in Preparation of Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors
- Summary of the Application: This compound is an intermediate for the preparation of influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
- Results or Outcomes: The results or outcomes would also depend on the specific synthesis being performed. The synthesized inhibitors could potentially be used in the treatment of influenza .
Safety And Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWHGCQILMZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456322 | |
| Record name | Ethyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |
CAS RN |
14028-68-3 | |
| Record name | Ethyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)
![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)
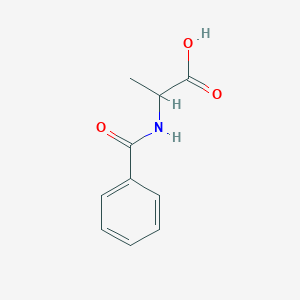
![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)
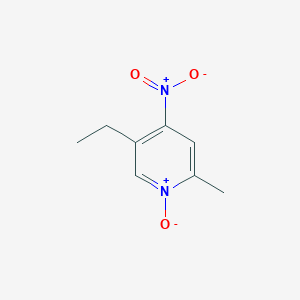
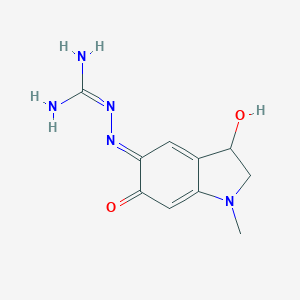
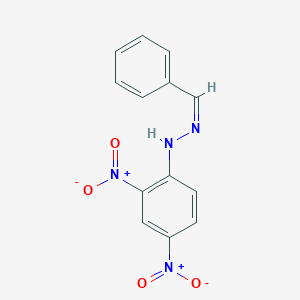
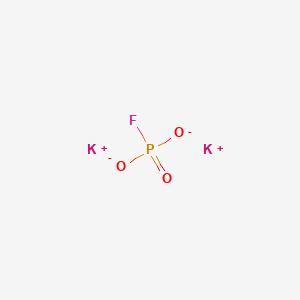
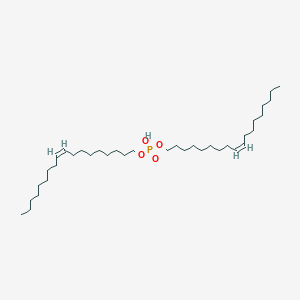
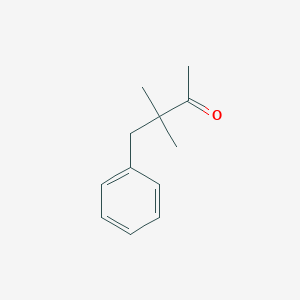
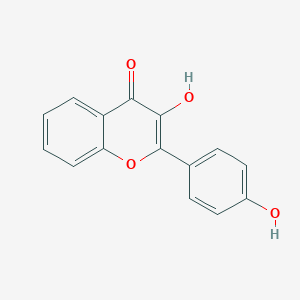
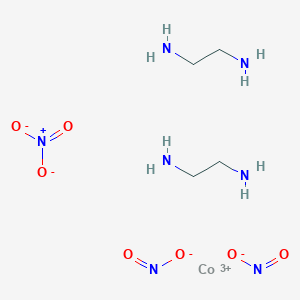
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
